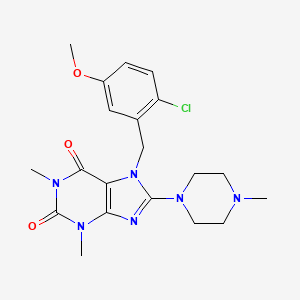![molecular formula C19H18F3N3O5 B3500547 N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3500547.png)
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide
Vue d'ensemble
Description
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound characterized by the presence of morpholine, trifluoromethyl, and nitrophenoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-morpholin-4-yl-5-(trifluoromethyl)aniline with 4-nitrophenol in the presence of a suitable base, such as potassium carbonate, to form an intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of carboxylic acid and amine.
Applications De Recherche Scientifique
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mécanisme D'action
The mechanism of action of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with various receptors or enzymes, modulating their activity. The nitrophenoxy group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-tert-butyl-2,6-dimethyl-phenyl)-2-morpholin-4-yl-acetamide
- 2-morpholin-4-yl-N-(2,3,5-trifluoro-6-morpholin-4-yl-pyridin-4-yl)-acetamide
- N-(4-(4-morpholinyl)phenyl)-2-(4-propylphenoxy)acetamide
Uniqueness
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide is unique due to the combination of its trifluoromethyl and nitrophenoxy groups, which impart distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the nitrophenoxy group contributes to its potential bioactivity.
Propriétés
IUPAC Name |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O5/c20-19(21,22)13-1-6-17(24-7-9-29-10-8-24)16(11-13)23-18(26)12-30-15-4-2-14(3-5-15)25(27)28/h1-6,11H,7-10,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMRRCXJWMGBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(2-pyridinyl)quinoline](/img/structure/B3500465.png)
![8-chloro-N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B3500467.png)
![N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B3500475.png)
METHANONE](/img/structure/B3500488.png)
![METHYL 2-({[7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B3500495.png)
![METHYL 2-({[7-CHLORO-8-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE](/img/structure/B3500496.png)
![methyl 2-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B3500504.png)
![4-[(2-{[4-(2-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID](/img/structure/B3500514.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3500521.png)
![4-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B3500526.png)

![2-{4-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZIN-1-YL}PYRIMIDINE](/img/structure/B3500537.png)
![ETHYL 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3500545.png)
![Tert-butyl 4-[3-[(2-ethyl-6-methylphenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate](/img/structure/B3500550.png)
